2-fluoro-N-{2-[(2-fluorobenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide
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Overview
Description
2-fluoro-N-{2-[(2-fluorobenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide is a complex organic compound with the molecular formula C30H26F2N2O2 This compound is notable for its unique structure, which includes multiple fluorine atoms and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-[(2-fluorobenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 2-methylaniline to form an intermediate product. This intermediate is then reacted with 2-fluorobenzoyl chloride and 2-methylphenylamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{2-[(2-fluorobenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-{2-[(2-fluorobenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-[(2-fluorobenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(2-fluorobenzoyl)benzamide: Shares a similar core structure but lacks the additional methyl and anilino groups.
2-fluoro-N-(2-pyridyl)benzamide: Contains a pyridyl group instead of the methylanilino group.
Uniqueness
2-fluoro-N-{2-[(2-fluorobenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide is unique due to its specific combination of fluorine atoms and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-fluoro-N-[2-(N-(2-fluorobenzoyl)-2-methylanilino)ethyl]-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F2N2O2/c1-21-11-3-9-17-27(21)33(29(35)23-13-5-7-15-25(23)31)19-20-34(28-18-10-4-12-22(28)2)30(36)24-14-6-8-16-26(24)32/h3-18H,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZQVCARTKKJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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